molecular formula C10H8BrN3O B2445612 4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one CAS No. 2251054-36-9

4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one

Cat. No. B2445612
CAS RN: 2251054-36-9
M. Wt: 266.098
InChI Key: RTLHOBZXGWQESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one (4-BPD) is a heterocyclic compound that belongs to the family of pyridazinones, a class of organic compounds with a wide range of biological activities. 4-BPD has been studied for its potential therapeutic applications in the fields of medicine, biochemistry, and pharmacology. In particular, it has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 4-BPD has also been identified as a key component of several natural products and as a potential target for drug development.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Systems

4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one and related compounds are utilized in the synthesis of various heterocyclic systems. For instance, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a similar compound, is used as a “Masked” α-Bromo-α'-Hydroxy Ketone in the synthesis of heterocyclic systems, demonstrating its role in forming imidazo[1,2-a]pyridines and other derivatives (Bogolyubov et al., 2004). Such compounds are essential intermediates for various biochemical compounds and have implications in medicinal chemistry.

Synthesis of Biologically Active Compounds

The compound 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, closely related to the chemical , is highlighted as an important intermediate in synthesizing biologically active compounds. Its synthesis involves multiple steps, including nitration, chlorination, and N-alkylation, showcasing the compound's potential in creating complex and biologically significant structures (Wang et al., 2016).

Antibacterial Activity and Compound Synthesis

The chemical's analog, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, is used to synthesize new cyanopyridine derivatives, which were evaluated for their antimicrobial activity against various bacteria. This research indicates the potential of 4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one derivatives in developing new antibacterial agents (Bogdanowicz et al., 2013).

properties

IUPAC Name

4-bromo-2-(pyridin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-3-6-13-14(10(9)15)7-8-1-4-12-5-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLHOBZXGWQESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C(=O)C(=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one

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